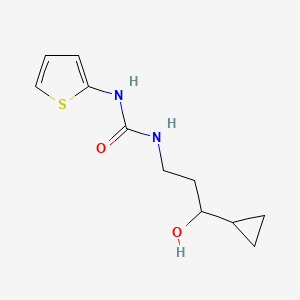
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(thiophen-2-yl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O2S
- Molecular Weight : 254.35 g/mol
- CAS Number : 1396793-73-9
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions using diazo compounds.
- Introduction of Hydroxypropyl Chain : Accomplished via nucleophilic substitution reactions.
- Addition of Thiophen-2-ylmethyl Group : Performed using alkylation reactions with thiophen derivatives.
- Urea Formation : Finalized through the reaction of an isocyanate with an amine.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the rigidity and binding affinity of the molecule, while the thiophene moiety could facilitate electronic interactions with targets .
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing cyclopropyl and thiophene groups have shown promising results in inhibiting various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | RKO | 60.70 |
| 2 | PC-3 | 49.79 |
| 3 | HeLa | 78.72 |
These findings suggest that the compound may inhibit cell proliferation effectively across multiple cancer types, warranting further investigation into its therapeutic potential .
Other Biological Activities
In addition to anticancer effects, compounds related to this structure have been reported to possess:
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation in various models.
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting specific viral enzymes .
Case Studies and Research Findings
A notable study evaluated the biological activity of a series of cyclopropyl urea derivatives, including this compound. The study focused on:
- Cell Viability Assays : Various concentrations were tested against different human tumor cell lines.
- Mechanistic Studies : Investigations into apoptosis induction and cellular morphology changes post-treatment were conducted.
Results indicated that certain derivatives led to significant reductions in cell viability and morphological changes consistent with apoptosis, highlighting their potential as anticancer agents .
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-9(8-3-4-8)5-6-12-11(15)13-10-2-1-7-16-10/h1-2,7-9,14H,3-6H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRBMBDRQHJKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














